Methyl 2,4-dimethylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2,4-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethylpyrimidine-5-carboxylate typically involves the reaction of 2,4-dimethylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethylpyrimidine-5-carboxylic acid.
Reduction: 2,4-Dimethylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2,4-dimethylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Methyl 2,4-dimethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
2,4-Dimethylpyrimidine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 4,6-dimethylpyrimidine-5-carboxylate: Has different substitution patterns, leading to variations in reactivity and biological activity.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group, which can influence its chemical and biological properties.
This compound is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2,4-dimethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)4-9-6(2)10-5/h4H,1-3H3 |
InChI Key |
GCNXMOPYTWVVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)C |
Origin of Product |
United States |
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